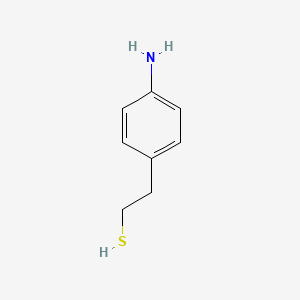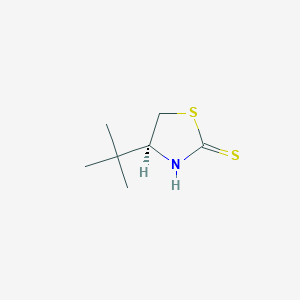
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione is a chiral organosulfur compound that features a thiazolidine ring with a tert-butyl group at the 4-position and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-tert-butyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tert-butylamine with carbon disulfide and an α-halo ketone. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Starting Materials: tert-butylamine, carbon disulfide, α-halo ketone.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which (4S)-4-tert-butyl-1,3-thiazolidine-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can act as a nucleophile, participating in various biochemical pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to specific therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-tert-butyl-1,3-thiazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
(4S)-4-tert-butyl-1,3-thiazolidine-2-imine: Similar structure but with an imine group instead of a thione group.
(4S)-4-tert-butyl-1,3-thiazolidine-2-sulfoxide: Oxidized form of the compound with a sulfoxide group.
Uniqueness
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione is unique due to its specific combination of a thiazolidine ring, a tert-butyl group, and a thione group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13NS2 |
|---|---|
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
(4S)-4-tert-butyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
WPLIUNBAUSQRNU-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1CSC(=S)N1 |
Kanonische SMILES |
CC(C)(C)C1CSC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)
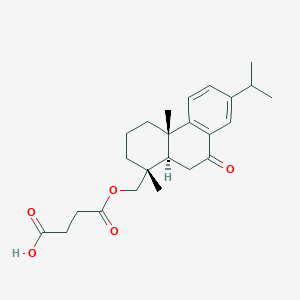
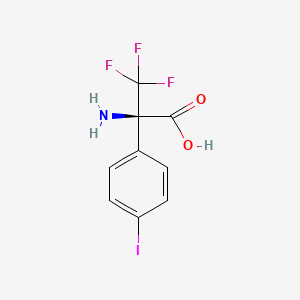
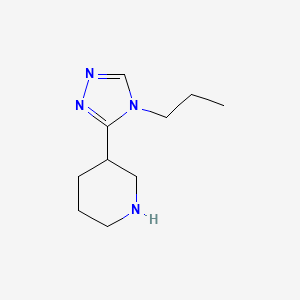
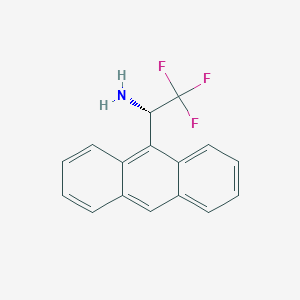


![[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B13909289.png)

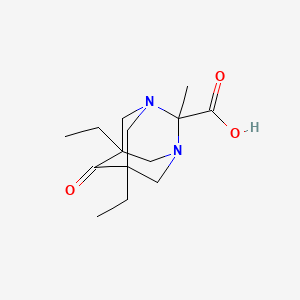
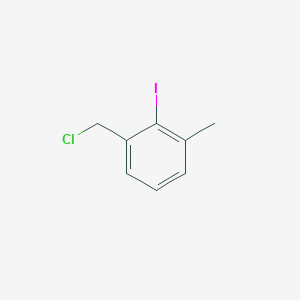
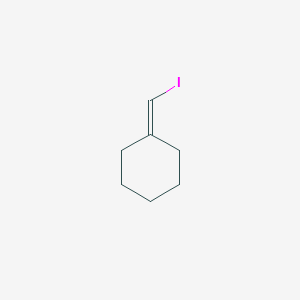
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
